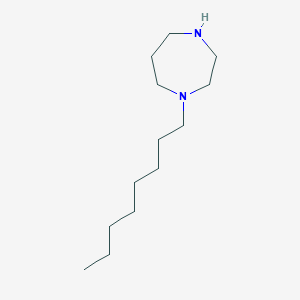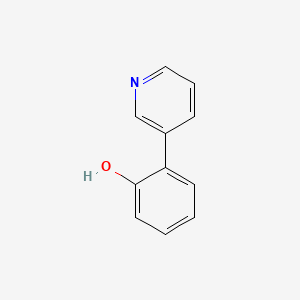
3-(2-Hydroxyphenyl)pyridine
Vue d'ensemble
Description
3-(2-Hydroxyphenyl)pyridine is an aromatic heterocyclic compound. It features a six-membered ring containing two nitrogen atoms at positions 1 and 3. Both natural and synthetic pyrimidines fall into this category. These compounds exhibit a diverse range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 3-(2-Hydroxyphenyl)pyridines have been prepared regioselectively through a transition-metal-free, mild, one-step route, involving the reaction of pyridine N-oxides with silylaryl triflates in the presence of CsF in acetonitrile at room temperature. This synthesis proceeds in good yields through a series of rearrangements (Raminelli, Liu, & Larock, 2006).
Coordination Chemistry
- Metal complexes with ligands based on 3-(2-Hydroxyphenyl)pyridine have been synthesized and characterized, demonstrating their potential as Lewis acids toward Lewis bases like pyridine or its derivatives (Casabó et al., 1989).
- Complexes of this compound with group VIIIB metal ions have been synthesized, highlighting its utility in the field of coordination chemistry (Ganis et al., 1988).
Photophysical Properties
- Studies on the optical properties of derivatives of this compound indicate their potential application as organic semiconductors due to their facile synthesis and photophysical properties (Briseño-Ortega et al., 2018).
- Fluorescent properties of this compound derivatives have been investigated, making them relevant in the context of biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).
Catalytic and Synthetic Applications
- The compound has been used in various synthetic routes, such as the efficient synthesis of 3-cyano-6-(2-hydroxyphenyl)pyridines by multi-component condensations, demonstrating its utility in combinatorial chemistry (Shintani et al., 2003).
- It has also been employed as a building block in the synthesis of formylated purine isosteres, showcasing its versatility in organic synthesis (Iaroshenko et al., 2011).
Environmental and Water Treatment Studies
- Research on the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system found 3-hydroxyl pyridine as an intermediate product, indicating the relevance of this compound in environmental studies (Li et al., 2017).
Mécanisme D'action
The anti-inflammatory effects of pyrimidines, including 3-(2-Hydroxyphenyl)pyridine , are attributed to their ability to modulate key inflammatory mediators. These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. By inhibiting these mediators, pyrimidines contribute to the body’s response against inflammation .
Propriétés
IUPAC Name |
2-pyridin-3-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXIAFBIDZKQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


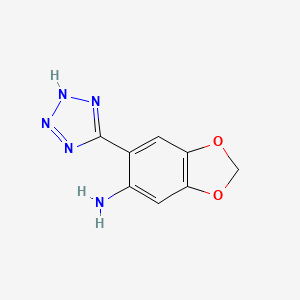


![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B3143971.png)
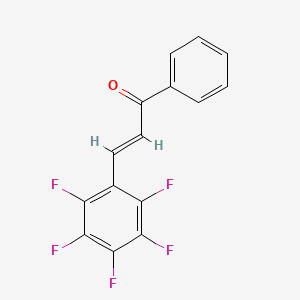
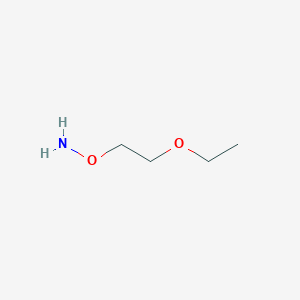
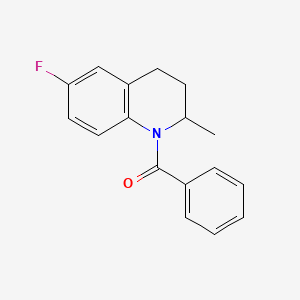
![Octahydro-1H-cyclopenta[c]pyridine](/img/structure/B3144009.png)
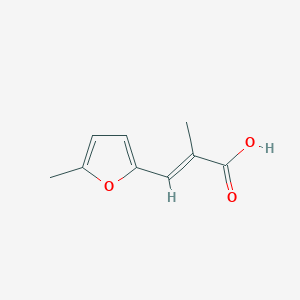
![4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3144020.png)
![N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3144030.png)
![2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B3144038.png)
